
Ganaxolone
Overview
Description
Ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one) is a synthetic analog of the endogenous neuroactive steroid allopregnanolone. It acts as a positive allosteric modulator (PAM) of synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors, enhancing inhibitory neurotransmission and exhibiting broad-spectrum antiseizure activity . Structurally, this compound differs from allopregnanolone by a 3β-methyl group, which prevents metabolic conversion to hormonally active derivatives, thereby improving metabolic stability and reducing off-target effects . Approved by the U.S. FDA in 2022 for seizures associated with CDKL5 deficiency disorder (CDD), this compound is available in oral and intravenous (IV) formulations and is under investigation for refractory status epilepticus (SE) and tuberous sclerosis complex .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganaxolone is synthesized through a series of chemical reactions starting from allopregnanolone. The key step involves the methylation of the 3β-hydroxy group to form the 3β-methyl analog. This process typically involves the use of methylating agents under controlled conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound involves the preparation of stable particle formulations. These formulations are created by mixing this compound particles with an oil phase, emulsifiers, co-emulsifiers, and distilled water, followed by ultrasonic treatment to form a microemulsion. This microemulsion is then mixed with other excipients to form an oral cavity film-dissolving preparation .
Chemical Reactions Analysis
Types of Reactions: Ganaxolone undergoes several types of chemical reactions, including hydroxylation, reduction, and sulfation. The major metabolic pathways involve hydroxylation at the 16α position, reduction of the 20-ketone to form the corresponding 20α-hydroxysterol, and sulfation of the 3α-hydroxy group .
Common Reagents and Conditions:
Hydroxylation: Typically involves the use of hydroxylating agents under controlled conditions.
Reduction: Stereoselective reduction is achieved using reducing agents.
Sulfation: Sulfation reactions involve the use of sulfating agents to introduce sulfate groups.
Major Products: The major products formed from these reactions include hydroxylated metabolites, reduced sterols, and sulfated derivatives .
Scientific Research Applications
Refractory Epilepsy
Ganaxolone has been evaluated in several clinical trials targeting refractory epilepsy, particularly in patients who have not responded adequately to standard antiseizure medications.
- Efficacy : A meta-analysis encompassing four randomized controlled trials involving 659 patients demonstrated that this compound significantly reduced seizure frequency compared to placebo, with a relative risk of 1.60 for achieving a 50% reduction in seizure frequency (p = 0.04) . Notably, this compound was well-tolerated, with adverse events similar to those seen in placebo groups.
- Case Studies : In an open-label trial involving children with refractory infantile spasms, 66% of participants experienced at least a 25% reduction in seizure frequency after treatment with this compound . Additionally, another study indicated that girls with protocadherin-19 related epilepsy had fewer seizures after six months of this compound treatment .
Status Epilepticus
This compound has shown promise in treating refractory status epilepticus (RSE), a critical condition requiring rapid intervention.
- Phase III Trials : The RAISE trial reported significant results for intravenous this compound in adults with RSE. Patients treated with this compound experienced a median time to seizure cessation of just 4.2 minutes compared to 307.2 minutes for those receiving placebo . These findings underscore this compound's potential as a rapid intervention for this severe condition.
CDKL5 Deficiency Disorder
This compound has also been investigated for its efficacy in treating CDKL5 deficiency disorder, a rare genetic epilepsy.
- Clinical Findings : In a Phase 3 trial, this compound met its primary endpoint by significantly reducing seizure frequency compared to placebo . The treatment was generally well tolerated, with adverse events occurring at rates similar to the control group.
Tuberous Sclerosis Complex
Recent studies have explored the application of this compound in tuberous sclerosis complex, another condition associated with epilepsy.
- Ongoing Research : Preliminary results from ongoing trials suggest that this compound may help reduce seizure frequency and improve overall patient outcomes . The continued investigation is expected to further clarify its role in managing this complex disorder.
Safety Profile
The safety profile of this compound appears favorable based on current clinical data. Common adverse events include somnolence and pyrexia, but these were not significantly different from those observed in placebo groups . Serious adverse events were infrequent and did not lead to treatment discontinuation in most studies.
Summary of Clinical Findings
Mechanism of Action
Ganaxolone exerts its effects by modulating GABA A receptors. It binds to allosteric sites on these receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This modulation leads to the opening of chloride ion channels, resulting in hyperpolarization of neurons and inhibition of neurotransmission. This mechanism helps in reducing the likelihood of seizure propagation .
Comparison with Similar Compounds
Ganaxolone vs. Allopregnanolone
Mechanistic and Pharmacodynamic Differences
- Receptor Potency: Allopregnanolone exhibits slightly higher potency at GABAA receptors, with EC50 values of 9 nM (α1β3γ2) and 27 nM (α4β3δ), compared to this compound’s 24 nM and 40 nM, respectively. This difference is attributed to allopregnanolone’s endogenous structural optimization .
- Metabolic Stability: this compound’s 3β-methyl group confers resistance to oxidation, resulting in a longer terminal half-life (54% slower clearance than allopregnanolone) and improved oral bioavailability (~2–3x higher) .
Efficacy in Status Epilepticus (SE)
- In a mouse model of TETS-induced SE, intramuscular allopregnanolone (3 mg/kg) terminated seizures faster than this compound (median 2 vs. 7 minutes; P < 0.001). However, survival rates at 72 hours were comparable (85% for allopregnanolone vs. 50% for this compound; P = 0.15) .
This compound vs. Benzodiazepines (e.g., Diazepam)
Mechanistic Profile
Tolerance Development
Therapeutic Window
- In neurosteroid-withdrawn rats (a model of catamenial epilepsy), this compound’s therapeutic index (TD50/ED50) increased from 1.6 to 6.4, whereas diazepam’s potency decreased by 50% .
This compound vs. Other Neuroactive Steroids
- THDOC (Tetrahydrodeoxycorticosterone): Like this compound, THDOC modulates extrasynaptic δ-subunit-containing GABAA receptors. However, THDOC’s endogenous production is stress-dependent, limiting its therapeutic utility .
- UCI-50027 : This synthetic neurosteroid shows preferential activity at α4β3δ receptors, whereas this compound broadly modulates α1-6βγ/δ subtypes, offering wider applicability .
Pharmacokinetic Comparison
Key Trials
- CDKL5 Deficiency Disorder (CDD) : In a phase III trial, this compound reduced 28-day major motor seizure frequency by 30.7% vs. 6.9% for placebo (P = 0.0036) .
- Refractory Epilepsy : A meta-analysis of RCTs showed this compound achieved ≥50% seizure reduction in 39.1% of patients vs. 26.5% for placebo (P = 0.02) .
Adverse Events
- Common: Sedation (15–20%), somnolence (9–12%), and fatigue .
Biological Activity
Ganaxolone, a synthetic analog of allopregnanolone, is a neuroactive steroid that acts as a positive allosteric modulator of GABA receptors. It has been investigated primarily for its anticonvulsant properties and potential therapeutic applications in various neurological disorders, particularly epilepsy. This article explores the biological activity of this compound, focusing on its pharmacological effects, efficacy in clinical settings, safety profile, and underlying mechanisms.
This compound enhances GABA-evoked chloride currents in GABA receptors, particularly the α2β1γ2L, α3β1γ2L, and α1β1γ2L subtypes, with effective concentrations (EC) ranging from 94 to 213 nM . This modulation leads to increased inhibitory neurotransmission, which is crucial for controlling seizure activity.
Table 1: GABA Receptor Modulation by this compound
Receptor Subtype | EC (nM) |
---|---|
α2β1γ2L | 94 |
α3β1γ2L | 122 |
α1β1γ2L | 213 |
Seizure Reduction
This compound has demonstrated significant efficacy in reducing seizure frequency in patients with refractory epilepsy and other seizure disorders. A meta-analysis involving 659 patients indicated that this compound was associated with a ≥50% reduction in seizure frequency compared to placebo (Risk Ratio = 1.60, p = 0.04) .
In a randomized controlled trial focusing on patients with CDKL5 deficiency disorder (CDD), this compound treatment resulted in a median reduction of major motor seizures by 30.7% compared to only 6.9% in the placebo group (p = 0.0036) .
Table 2: Clinical Trial Results for this compound
Study Focus | This compound Group Reduction (%) | Placebo Group Reduction (%) | p-value |
---|---|---|---|
CDKL5 Deficiency Disorder | 30.7 | 6.9 | 0.0036 |
Refractory Epilepsy Meta-Analysis | ≥50% response rate | N/A | 0.04 |
Safety Profile
This compound is generally well-tolerated among patients. In clinical trials, adverse events reported included somnolence, pyrexia, and upper respiratory infections . The incidence of treatment-emergent adverse events was similar between this compound and placebo groups, indicating no significant safety concerns .
Case Studies
A notable case study involved a cohort of patients with refractory status epilepticus who were treated with intravenous this compound. The study revealed that while one co-primary endpoint was not statistically significant, the data suggested potential benefits in seizure control that warrant further investigation .
Pharmacokinetics
This compound exhibits a two-compartment pharmacokinetic model characterized by a fast distribution half-life and a slower elimination half-life (0.09 ± 0.06 h and 21.51 ± 6.4 h respectively) . This profile allows for effective dosing strategies in clinical settings.
Table 3: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Distribution Half-Life | 0.09 ± 0.06 hours |
Elimination Half-Life | 21.51 ± 6.4 hours |
Volume of Distribution | 142.31 ± 55.08 mL/kg |
Clearance | 4.38 ± 0.95 mL/kg/h |
Q & A
Basic Research Question: What mechanisms underlie ganaxolone's anticonvulsant effects, and how do they inform preclinical experimental design?
Answer:
this compound is a synthetic neuroactive steroid analog of allopregnanolone that acts as a positive allosteric modulator (PAM) of synaptic and extrasynaptic GABAA receptors. Its anticonvulsant effects are attributed to prolonged GABA-mediated inhibitory postsynaptic currents, achieved by increasing the decay time of GABAA receptor-mediated miniature inhibitory postsynaptic currents (mIPSCs) . Preclinical studies should focus on models that recapitulate GABAergic dysregulation, such as fragile X syndrome (FXS) or status epilepticus (SE), to assess this compound's modulation of neuronal hyperexcitability. Electrophysiological assays (e.g., patch-clamp recordings) and quantitative EEG (qEEG) spectral analysis are critical for evaluating its dose-dependent effects on seizure suppression and GABAergic signaling .
Advanced Research Question: How can pharmacokinetic (PK) variability in this compound trials be addressed to optimize dosing regimens?
Answer:
PK variability in this compound trials arises from factors such as food intake (fasting reduces absorption by 50–66%), CYP3A4 induction, and patient adherence. Methodological strategies include:
- Trough-level monitoring : Measure plasma this compound levels at steady state to ensure therapeutic thresholds (>30 ng/ml for epilepsy). In PTSD trials, 35% of participants had subtherapeutic trough levels (<20 ng/ml) due to non-adherence or metabolic differences .
- Population PK modeling : Integrate covariates (e.g., BMI, CYP3A4 activity) to personalize dosing. Phase I studies using IV formulations (e.g., 6 mg bolus + 20 mg/hour infusion) show predictable PK profiles, reducing variability compared to oral dosing .
- Adherence protocols : Supervised dosing with standardized meals in inpatient settings improves consistency .
Basic Research Question: What clinical trial designs are most effective for evaluating this compound in refractory epilepsy?
Answer:
Phase II/III trials should adopt randomized, double-blind, placebo-controlled crossover designs with extended observation periods. Key elements include:
- Primary endpoints : ≥50% reduction in seizure frequency (supported by meta-analysis: RR 0.90, 95% CI 0.83–0.98) .
- Secondary endpoints : qEEG metrics (e.g., alpha/delta ratio, suppression ratio) to correlate PK/PD effects with seizure cessation .
- Patient stratification : Subgroups with GABAergic deficits (e.g., CDKL5 deficiency disorder) show enhanced responsiveness .
Advanced Research Question: How do contradictory efficacy outcomes between this compound trials in epilepsy and PTSD inform future trial design?
Answer:
Discrepancies arise from differences in dosing, trial duration, and patient populations:
- Epilepsy : Positive outcomes correlate with higher trough levels (>30 ng/ml) and longer treatment periods (e.g., 104-week open-label extensions) .
- PTSD : Negative results in a 6-week trial were attributed to under-dosing (35% of participants had subtherapeutic levels) and short duration at maximum dose (2 weeks) .
Methodological recommendations :- Dose escalation : Start with IV loading doses (e.g., 30 mg bolus) to rapidly achieve therapeutic levels .
- Extended treatment phases : ≥12 weeks to capture delayed therapeutic effects .
- Biomarker integration : Measure GABAA receptor subunit expression or allopregnanolone levels to identify responsive subgroups .
Basic Research Question: What safety considerations are critical when designing this compound trials for pediatric populations?
Answer:
this compound exhibits a favorable safety profile in pediatric cohorts (6 months–17 years), with adverse events (AEs) similar to placebo (sedation, dizziness). Key considerations:
- Dose titration : Gradual escalation (e.g., 200 → 600 mg bid over 6 weeks) minimizes sedation .
- Long-term monitoring : No tolerance to anticonvulsant effects, but assess neurosteroid hormone interactions in developing brains .
- PK in neonates : Adjust for immature CYP3A4 activity using population PK models .
Advanced Research Question: How can this compound's effects on extrasynaptic GABAA receptors be quantified in vivo?
Answer:
- qEEG suppression ratio : Correlates linearly with serum this compound levels (r² > 0.87) and reflects extrasynaptic δ-subunit-GABAA receptor modulation .
- Cerebrospinal fluid (CSF) analysis : Measure neurosteroid metabolites (e.g., allopregnanolone) to differentiate synaptic vs. extrasynaptic activity .
- PET imaging : Use GABAA-specific radioligands (e.g., [<sup>11</sup>C]flumazenil) to map receptor occupancy .
Basic Research Question: What statistical methods are recommended for analyzing this compound's efficacy in heterogeneous epilepsy populations?
Answer:
- Mixed-model repeated measures (MMRM) : Accounts for missing data and inter-subject variability in seizure frequency .
- Bayesian hierarchical models : Stratify efficacy by etiology (e.g., CDKL5 vs. FXS) using posterior probability distributions .
- Meta-regression : Resolve heterogeneity across trials (e.g., I² = 67% in 28-day seizure frequency analysis) by adjusting for dosing and PK variability .
Advanced Research Question: What preclinical models best recapitulate this compound's promyelinating effects, and how are they validated?
Answer:
- Lysolecithin-induced demyelination : Assess this compound's modulation of S1PR2 signaling and microglial activation in rodent models .
- Electrophysiological validation : Measure compound action potential (CAP) recovery in ex vivo optic nerve preparations .
- Biomarkers : Quantify myelin basic protein (MBP) and oligodendrocyte precursor cell (OPC) proliferation in CSF .
Properties
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTVWKLGGCQMBR-FLBATMFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046503 | |
Record name | Ganaxolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Low aqueous solubility | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Ganaxolone belongs to a novel class of neuroactive steroids sometimes referred to as "epalons", which are potent and specific positive allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system (CNS). It binds GABAA at one of several potential binding sites, all of which are distinct from the benzodiazepine binding site. By enhancing the inhibitory effects of GABAA receptors, endogenous and exogenous neurosteroids have been associated with anxiolytic, sedative, and anticonvulsant effects, amongst others. While the precise mechanism of action of ganaxolone in the treatment of seizures associated with CDD is unknown, its anticonvulsant effects are likely due to positive allosteric GABAA modulation | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
38398-32-2 | |
Record name | Ganaxolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38398-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganaxolone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038398322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ganaxolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GANAXOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98WI44OHIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
190-198C | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.